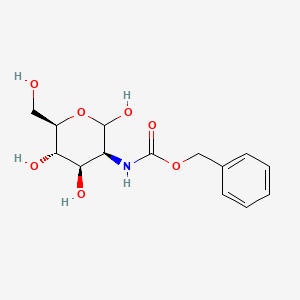
N-Carbobenzyloxy Mannosamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Carbobenzyloxy Mannosamine is a derivative of D-mannose, a sugar molecule. This compound is often used as a protective agent in the synthesis of peptides and in biochemical research. It is known for its role in the synthesis of biologically active peptides and proteins, as well as in the study of glycoscience and the interactions between sugars and proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Carbobenzyloxy Mannosamine is synthesized through a series of chemical reactions. One common method involves the methylation of 2,3,4,6-tetraaminopyrimidine with formaldehyde to produce 1,4-diaminocyclohexane. This intermediate is then reacted with carbonyl chloride to yield carbamoyl chloride, which is further processed to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar chemical routes as described above. The process is optimized for yield and purity, ensuring that the compound meets the required standards for use in research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-Carbobenzyloxy Mannosamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced derivatives. Substitution reactions can result in a variety of substituted products, depending on the nucleophile used.
Scientific Research Applications
N-Carbobenzyloxy Mannosamine has a wide range of scientific research applications, including:
Chemistry: It is used as a protective agent in the synthesis of peptides and proteins.
Biology: It is used in the study of glycoscience and the interactions between sugars and proteins.
Medicine: It is used in the synthesis of biologically active peptides and proteins, which have potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-Carbobenzyloxy Mannosamine involves its role as a protective agent in chemical synthesis. It protects amino groups during peptide synthesis, preventing unwanted side reactions. The compound interacts with molecular targets through its functional groups, which can form bonds with other molecules, facilitating the desired chemical reactions .
Comparison with Similar Compounds
N-Carbobenzyloxy Mannosamine can be compared with other similar compounds, such as:
2-Amino-2-deoxy-D-glucose: Another amino sugar used in biochemical research.
2-Amino-2-deoxy-D-galactose: Similar to this compound but derived from galactose.
2-Amino-2-deoxy-D-mannose: The non-carbobenzoxy derivative of the compound.
The uniqueness of this compound lies in its carbobenzoxy protective group, which provides specific advantages in peptide synthesis and biochemical research .
Properties
Molecular Formula |
C14H19NO7 |
|---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
benzyl N-[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate |
InChI |
InChI=1S/C14H19NO7/c16-6-9-11(17)12(18)10(13(19)22-9)15-14(20)21-7-8-4-2-1-3-5-8/h1-5,9-13,16-19H,6-7H2,(H,15,20)/t9-,10+,11-,12-,13?/m1/s1 |
InChI Key |
FRTOTMQAWIIMKK-CEHFSTBQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H]2[C@H]([C@@H]([C@H](OC2O)CO)O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2C(C(C(OC2O)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


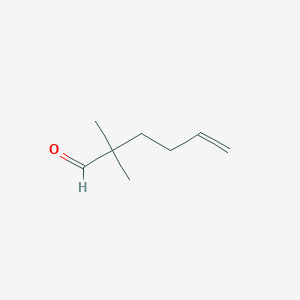
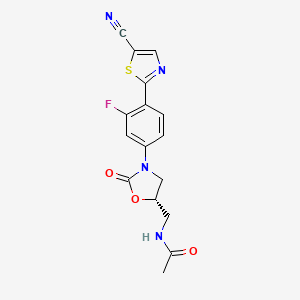
![7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1365128.png)

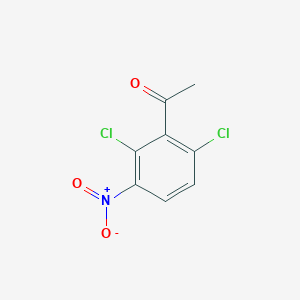
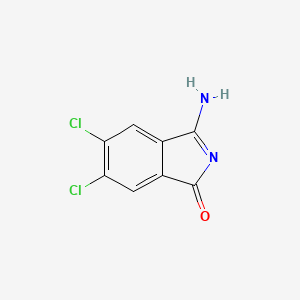
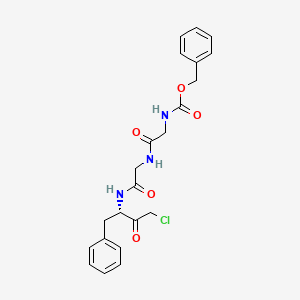
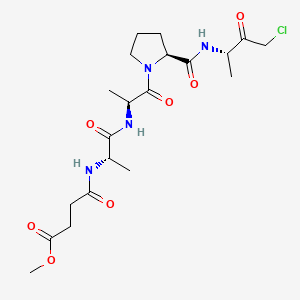
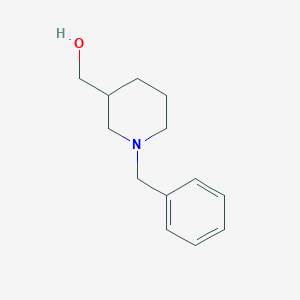
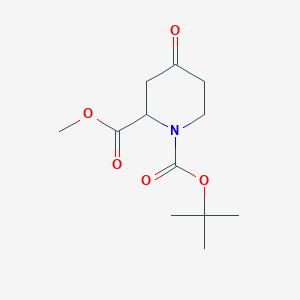
![Chloromethyl (2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate](/img/structure/B1365146.png)
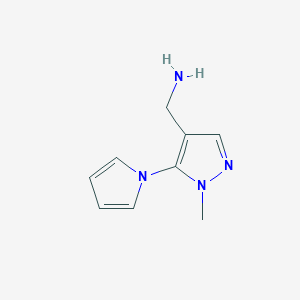
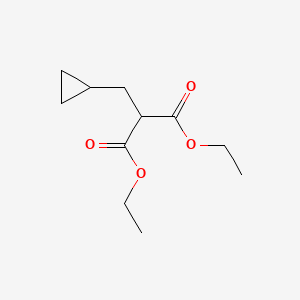
![2-Bromo-1-[4-(4-fluorophenoxy)phenyl]ethanone](/img/structure/B1365152.png)
